N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
The compound N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide features a thieno[2,3-d]pyrimidin-4(3H)-one core substituted at position 6 with a 3-phenyl-1,2,4-oxadiazole moiety, at position 5 with a methyl group, and at position 3 with an acetamide-linked 3-fluoro-4-methylphenyl group.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O3S/c1-13-8-9-16(10-17(13)25)27-18(31)11-30-12-26-23-19(24(30)32)14(2)20(34-23)22-28-21(29-33-22)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLPVPUKXYYLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 464.6 g/mol. The structure features a thieno[2,3-d]pyrimidine core linked to a 1,2,4-oxadiazole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464.6 g/mol |
| CAS Number | 1115338-49-2 |
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:
- MCF-7 (human breast adenocarcinoma)
- MDA-MB-231 (triple-negative breast cancer)
- U937 (human acute monocytic leukemia)
The compound showed IC50 values in the low micromolar range, indicating potent activity. For instance, derivatives similar to this compound have been shown to induce apoptosis in MCF-7 cells through the activation of the p53 pathway and caspase cleavage, leading to programmed cell death .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle at the G0-G1 phase.
- Induction of Apoptosis : Flow cytometry analyses indicated that treatment leads to increased levels of apoptotic markers.
- Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions with target proteins involved in cancer progression.
Case Studies
A notable study conducted by researchers evaluated several derivatives of oxadiazole compounds and found that those based on this thienopyrimidine framework exhibited superior cytotoxicity compared to traditional chemotherapeutic agents like doxorubicin .
In another investigation focusing on the structure–activity relationship (SAR) of oxadiazole derivatives, modifications in the aromatic substituents were shown to enhance biological activity significantly. The introduction of electron-withdrawing groups (EWGs) was particularly beneficial for increasing potency against cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide exhibit promising antimicrobial properties. For instance, derivatives containing oxadiazole rings have been synthesized and tested for their efficacy against various bacterial strains. The incorporation of the thieno[2,3-d]pyrimidine moiety enhances the bioactivity against resistant strains of bacteria .
Antiparasitic Potential
The compound has shown potential as an antiparasitic agent. Research into similar thienopyrimidine derivatives has revealed their effectiveness against protozoan parasites such as Entamoeba histolytica. Studies have demonstrated that these compounds can significantly inhibit parasite growth, suggesting that this compound may possess similar properties .
Cancer Research
Targeting Kinase Activity
The compound's structure suggests potential applications in cancer treatment through the modulation of protein kinase activity. Compounds with similar structures have been explored for their ability to inhibit specific kinases involved in cancer progression. This modulation can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Allosteric Modulation
Research on allosteric modulators of G-protein coupled receptors (GPCRs) indicates that compounds with complex heterocyclic structures can serve as effective therapeutic agents in treating conditions such as Alzheimer's disease and schizophrenia. The structural features of this compound may allow it to act as an allosteric modulator for certain GPCRs .
Structure Activity Relationship (SAR)
A comprehensive analysis of the structure activity relationship (SAR) for similar compounds indicates that modifications to the thieno[2,3-d]pyrimidine scaffold can significantly impact biological activity. The presence of electron-withdrawing groups like fluorine enhances the potency against microbial targets while maintaining low toxicity profiles .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Antimicrobial | Effective against resistant bacterial strains; potential for broad-spectrum activity. |
| Antiparasitic | Inhibitory effects on Entamoeba histolytica growth; promising results in preclinical studies. |
| Cancer Research | Potential as a kinase inhibitor; may reduce cancer cell proliferation through targeted action. |
| Allosteric Modulation | Possible role in modulating GPCRs; implications for neurological disorders treatment. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound shares key structural motifs with several analogs, including thieno-pyrimidine cores, fluorinated aromatic substituents, and acetamide linkages. Below is a comparative analysis of its properties and synthesis against relevant compounds.
Table 1: Comparative Overview of Key Compounds
Key Findings and Differentiation
Core Structure Variations: The target compound’s thieno[2,3-d]pyrimidin-4-one core distinguishes it from pyrazolo-pyrimidine (Example 83) and triazolo-pyrimidine (Flumetsulam) analogs. The thieno-pyrimidine scaffold is associated with enhanced π-stacking interactions in kinase binding pockets compared to pyrazolo or triazolo systems . Compared to 577962-34-6, which shares the same core, the target’s 3-phenyl-1,2,4-oxadiazole substituent likely improves metabolic stability over thioether groups due to reduced susceptibility to oxidative degradation .
Substituent Effects: The 3-fluoro-4-methylphenyl acetamide group in the target compound may enhance lipophilicity and blood-brain barrier penetration relative to the 2,4-difluorophenyl thioacetamide in 577962-34-6 .
Synthesis and Physicochemical Properties: Example 83 was synthesized via Suzuki-Miyaura coupling using Pd catalysts, achieving a moderate yield (19%) . The target compound may require similar cross-coupling strategies for oxadiazole installation.
Biological Activity Inference: Compound 266, a CK1δ inhibitor with a thieno-pyrimidine core, demonstrates the therapeutic relevance of this scaffold . The target’s oxadiazole substituent may confer selectivity for distinct kinase isoforms. Flumetsulam’s herbicidal activity highlights the versatility of pyrimidine derivatives but underscores the target’s likely divergence in application due to its acetamide and fluorophenyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
